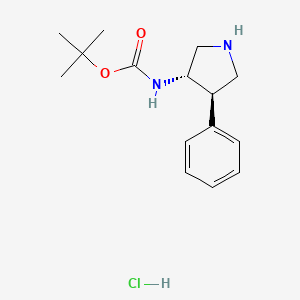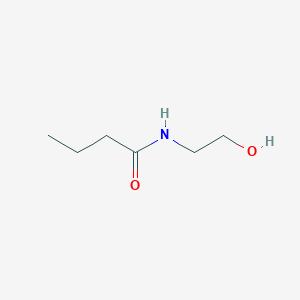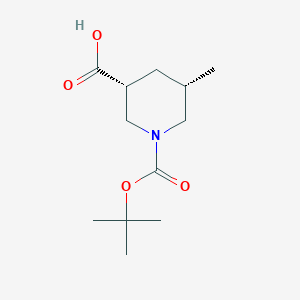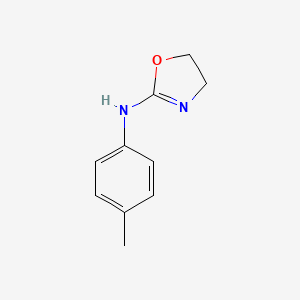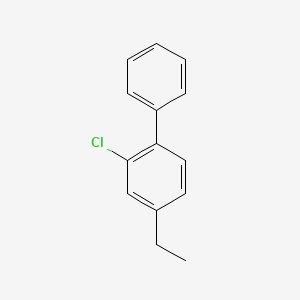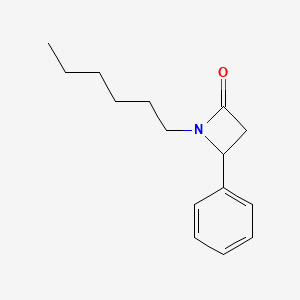
1-Hexyl-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-4-phenylazetidin-2-one is a chemical compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound features a hexyl group attached to the nitrogen atom and a phenyl group attached to the fourth carbon atom of the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexyl-4-phenylazetidin-2-one can be synthesized through several methods. One common approach involves the reaction of hexylamine with phenylacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions.
Another method involves the use of chloroacetyl chloride and hexylamine, followed by cyclization with phenylmagnesium bromide. This method also requires a base and is performed under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reactions are typically carried out at elevated temperatures and pressures to accelerate the reaction rate. Catalysts such as palladium or nickel may be used to enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidinone ring to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
1-Hexyl-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Phenylazetidin-2-one: Lacks the hexyl group, making it less hydrophobic.
1-Hexyl-3-phenylazetidin-2-one: Has the phenyl group attached to the third carbon instead of the fourth.
1-Hexyl-4-methylazetidin-2-one: Contains a methyl group instead of a phenyl group.
Uniqueness
1-Hexyl-4-phenylazetidin-2-one is unique due to the presence of both a hexyl and a phenyl group, which confer distinct chemical and biological properties. The hexyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with lipid membranes. The phenyl group allows for various substitution reactions, enabling the synthesis of a wide range of derivatives with different properties.
Properties
CAS No. |
67077-17-2 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-hexyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-8-11-16-14(12-15(16)17)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
InChI Key |
AJJUXDMNSDZELY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


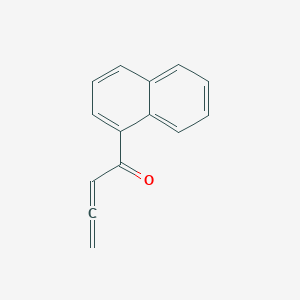
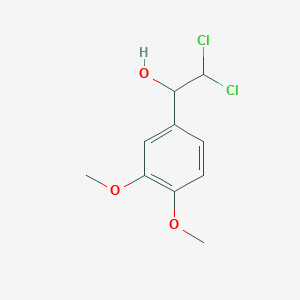
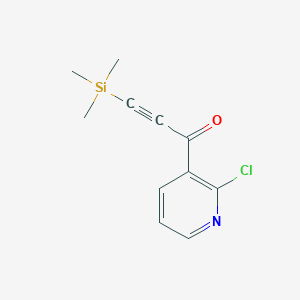
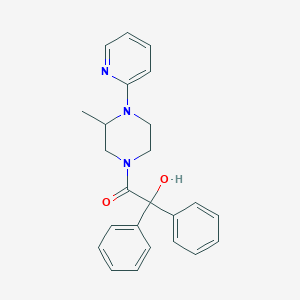
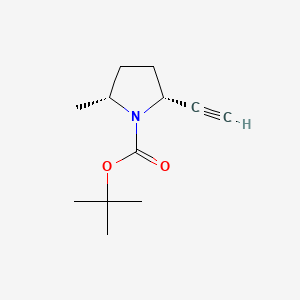
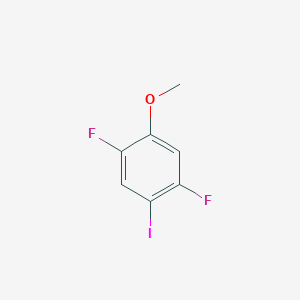
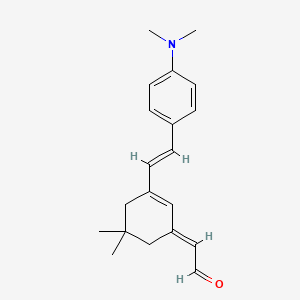

![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
